molecular formula C15H9N2NaO2 B2618464 Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate CAS No. 190895-01-3

Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate

Cat. No.: B2618464
CAS No.: 190895-01-3
M. Wt: 272.239
InChI Key: WNPXALSHJIZPBB-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate is a versatile organometallic ligand and building block for pharmaceutical research. Its carboxylic acid precursor, 2-(pyridin-2-yl)quinoline-4-carboxylic acid (also known as 2-(2-pyridyl)cinchoninic acid), is recognized for its strong chelating properties with a N,O-donor set, making it highly valuable in synthesizing novel metal complexes . In catalysis, this class of pyridine-quinoline ligands is integral to developing efficient ruthenium-based catalysts. Recent research demonstrates that ruthenium(II) p-cymene complexes incorporating related ligands are highly active in the transfer hydrogenation of ketones, a fundamental process for producing alcohols in the pharmaceutical and fine chemical industries . In medicinal chemistry, metal complexes derived from this ligand structure show significant promise due to their photochemical properties. Synthesized polypyridine metal complexes using the related Ginkgo biloba polyprenols (GBP) and this ligand core exhibited excellent light-controlled antibacterial and anti-tumor activities . These complexes demonstrated superior stability in the dark and high reactive oxygen species (ROS) production upon visible light irradiation, leading to potent activity against HN-3 tumor cells and S. aureus . The biological mechanism is associated with the constricted expression of BCL-2 and NF-kB p-p65, and promoted expression of BAX . Furthermore, the quinoline scaffold is a privileged structure in drug discovery, forming the core of various marketed antimalarial and anticancer agents, underlining its continued relevance in developing new therapeutic candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

sodium;2-pyridin-2-ylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXALSHJIZPBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyridin-2-yl)quinoline-4-carboxylate typically involves the reaction of 2-pyridinyl-4-quinolinecarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of sodium 2-(pyridin-2-yl)quinoline-4-carboxylate is in cancer research. Studies have shown that this compound exhibits promising anticancer properties, particularly against pancreatic cancer. It acts as an agonist for SIRT6, a protein involved in regulating cellular processes related to cancer progression.

  • Case Study : A study demonstrated that this compound significantly inhibited pancreatic cancer cell migration and proliferation in vitro and in vivo. The compound was shown to improve pathological changes associated with cancer by modulating SIRT6 activity .

Antiviral Properties

Recent research has also explored the antiviral potential of this compound. Its structural analogs have been evaluated for their effectiveness against various viral infections.

  • Case Study : A series of quinoline analogs were synthesized and tested for their antiviral activity, which included this compound. The results indicated that these compounds could inhibit viral replication and uncoating processes, suggesting a mechanism that could be exploited for antiviral drug development .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology and virology. Its ability to interact with various biological targets makes it a candidate for treating multiple diseases.

Neurological Disorders

Research indicates that compounds with similar structures can influence pathways associated with neurodegenerative diseases. This compound may offer therapeutic benefits by modulating neuroprotective pathways.

Collagen Regulation

Another area of interest is the effect of this compound on collagen synthesis, which is crucial in conditions such as fibrosis. Studies have shown that this compound can inhibit prolyl hydroxylase activity, thereby reducing collagen accumulation in vitro.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInhibits pancreatic cancer cell migration; modulates SIRT6 activity
Antiviral PropertiesInhibits viral replication; potential for drug development
Neurological DisordersPotential neuroprotective effects; modulation of relevant pathways
Collagen RegulationInhibits prolyl hydroxylase; reduces collagen accumulation

Mechanism of Action

The mechanism of action of sodium 2-(pyridin-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid (): Replacing the pyridin-2-yl group with a 4-bromophenyl substituent increases molecular weight (MW: ~356 g/mol) and lipophilicity.
  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (): Esterification of the carboxylate group (MW: ~382 g/mol) reduces polarity, enhancing membrane permeability compared to the sodium salt. This derivative is commonly used in intermediate synthesis .

Pyridinyl and Heterocyclic Derivatives

  • Ethyl 2-(2-((4-Arylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylates (): Substitution with pyrimidine-aryl groups (e.g., 4-chlorophenyl or styryl) increases MW (up to ~530 g/mol) and introduces hydrogen-bonding sites. These derivatives exhibit varied UV-Vis absorption profiles and are used in high-throughput screening .
  • 2-(Furan-2-yl)quinoline-4-carboxylate esters (): The furan ring contributes π-electron density, enhancing fluorescence properties. However, such derivatives (e.g., [2-(4-methylpiperidin-1-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate) may exhibit lower thermal stability compared to pyridinyl analogs .

Enzyme Inhibition

  • ZINC000016722540 (): A quinoline-4-carboxylate derivative with a 5-methylfuran substituent shows potent inhibition of metalloproteinase II (MPII) due to strong hydrogen-bonding interactions (binding energy: -9.8 kcal/mol). In contrast, the sodium salt’s polar carboxylate group may limit membrane penetration, reducing intracellular efficacy .
  • 2-Phenylquinoline-4-carboxylates (): Derivatives with sulfonyl or cyanoanilino groups exhibit modulated activity against kinases, highlighting the role of electron-withdrawing substituents in target engagement .

Structural and Crystallographic Differences

  • 2-(Pyridin-2-yl)quinoline-4-carboxylic acid (): The protonated form crystallizes with a nitrate counterion, forming a triclinic lattice. The sodium salt’s ionic nature () enhances solubility (>50 mg/mL in water) compared to the neutral acid (<1 mg/mL) .

Biological Activity

Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a pyridine ring and a carboxylate group, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It binds to certain receptors, altering their signaling pathways.

This dual action makes it a valuable candidate for therapeutic applications in various diseases.

Biological Activities

Research has demonstrated multiple biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, with studies indicating significant antibacterial properties when tested against Mycobacterium tuberculosis and other pathogens .
  • Anticancer Potential : In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated against several cancer cell lines, demonstrating promising antiproliferative effects .
  • Antimalarial Properties : The compound has been investigated for its antimalarial activity, particularly against Plasmodium falciparum. Some derivatives have shown low nanomolar potency against the malaria parasite, suggesting a potential role in treating malaria .

Research Findings

A summary of notable research findings on this compound is presented in the table below:

StudyBiological ActivityIC50 ValuesNotes
AntibacterialVaries by strainEffective against M. tuberculosis
AnticancerLow nanomolarSignificant inhibition in cancer cell lines
Antimalarial< 120 nMActive against multiple life-cycle stages of P. falciparum

Case Studies

  • Antimicrobial Efficacy : A study evaluating various quinoline derivatives found that this compound exhibited superior antibacterial activity compared to traditional antibiotics like isoniazid .
  • Cancer Cell Line Studies : In vitro assays revealed that the compound significantly reduced viability in human colon adenocarcinoma cells, indicating its potential as a chemotherapeutic agent .
  • Antimalarial Screening : In a phenotypic screen against P. falciparum, this compound derivatives were identified as potent inhibitors, with subsequent optimization leading to compounds effective at low doses in vivo .

Q & A

Q. What are the standard protocols for synthesizing Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate?

The synthesis typically involves coupling 2-(pyridin-2-yl)quinoline-4-carboxylic acid with sodium hydroxide under controlled conditions. A literature method by Bass et al. (1997) describes dissolving the carboxylic acid derivative in an aqueous medium, followed by neutralization with NaOH to yield the sodium salt. Slow evaporation of the aqueous solution at room temperature produces crystalline material suitable for X-ray diffraction studies . Alternative methods may use coupling agents like PyBOP in DMF for intermediate steps, as seen in analogous quinoline carboxylate syntheses .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the primary method. The sodium salt crystallizes in a tetrahydrate form, with the Na⁺ ion adopting an octahedral geometry coordinated by six water molecules. Cationic [Na(H₂O)₄]ₙ chains form along the crystallographic b-axis, linked to organic anions via O–H⋯O/N hydrogen bonds. Refinement is performed using SHELXL, with hydrogen atoms positioned geometrically or located via difference Fourier maps . The SHELX suite is widely used for its robustness in handling small-molecule and high-resolution macromolecular data .

Q. What spectroscopic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing pyridyl and quinoline aromatic signals.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies carboxylate (COO⁻) stretching vibrations (~1600 cm⁻¹) and coordinated water O–H bonds. These techniques are critical for verifying purity and structural integrity before crystallographic analysis .

Advanced Questions

Q. What challenges arise in synthesizing metal complexes with this ligand?

Key challenges include:

  • Solubility: The carboxylate group enhances aqueous solubility but may limit reactivity in non-polar solvents.
  • Coordination Modes: The ligand can act as a bidentate (N,O) or tridentate (N,N,O) donor, depending on metal ion size and reaction conditions. For example, in cadmium complexes, the ligand adopts a j²O,O' binding mode, while sodium forms ionic interactions .
  • Purification: Column chromatography (C18 reverse-phase) with gradient elution (MeCN/H₂O) is often required to isolate pure complexes, as seen in related Ru and Co systems .

Q. How can data discrepancies in crystallographic studies be resolved?

Discrepancies in bond lengths, angles, or hydrogen-bonding networks may arise due to:

  • Disorder or Twinning: Use of SHELXD/SHELXE for experimental phasing improves model accuracy .
  • Hydrogen Bond Ambiguity: Difference Fourier maps and restrained refinement (e.g., O–H = 0.85 Å) clarify water molecule positions .
  • Validation Tools: Programs like PLATON or CCDC tools cross-check geometric parameters against databases to identify outliers .

Q. How does the ligand’s structure influence metal coordination behavior?

The pyridin-2-yl group provides a rigid, planar N-donor site, while the carboxylate enables flexible O-donor binding. This dual functionality allows:

  • Versatile Coordination: In sodium complexes, carboxylate acts as a counterion, but in transition metals (e.g., Cd²⁺, Co²⁺), it participates directly in bonding .
  • Supramolecular Assembly: Hydrogen bonds between carboxylate and water/amine groups stabilize 2D layers or 3D frameworks, critical for designing coordination polymers .
  • Electronic Effects: The electron-withdrawing carboxylate modulates the ligand’s π-acidity, impacting metal-to-ligand charge transfer in photochemical studies .

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